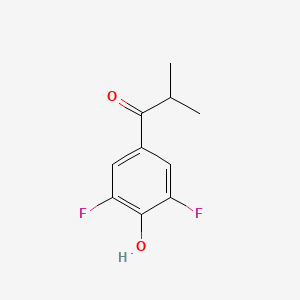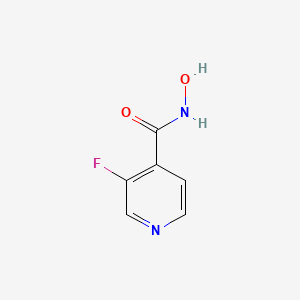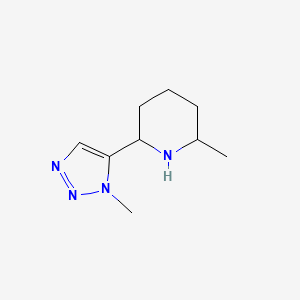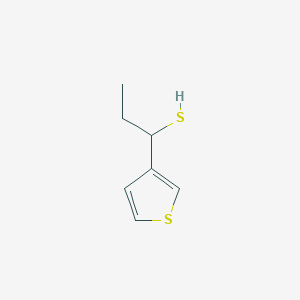![molecular formula C8H9F3O2 B13304816 [4,5-Dimethyl-2-(trifluoromethyl)furan-3-yl]methanol](/img/structure/B13304816.png)
[4,5-Dimethyl-2-(trifluoromethyl)furan-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4,5-Dimethyl-2-(trifluoromethyl)furan-3-yl]methanol is an organic compound with the molecular formula C8H9F3O2 It is a derivative of furan, a heterocyclic organic compound, and contains both methyl and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4,5-Dimethyl-2-(trifluoromethyl)furan-3-yl]methanol typically involves the introduction of the trifluoromethyl group into the furan ring. One common method is the trifluoromethylation of a suitable furan precursor using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
[4,5-Dimethyl-2-(trifluoromethyl)furan-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted furans with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4,5-Dimethyl-2-(trifluoromethyl)furan-3-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study the effects of trifluoromethyl groups on biological systems. It can also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Medicine
In medicine, derivatives of this compound may exhibit pharmacological properties such as anti-inflammatory, antiviral, or anticancer activities. Research is ongoing to explore its potential as a drug candidate .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with enhanced properties. Its trifluoromethyl group can impart desirable characteristics such as increased hydrophobicity and thermal stability .
Mecanismo De Acción
The mechanism of action of [4,5-Dimethyl-2-(trifluoromethyl)furan-3-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Trifluoromethylfuran: Known for its antimalarial activity.
3-Fluorofuran: Inhibits HIV-1 reverse transcriptase at nanomolar levels.
2-Fluorobenzofuran: Exhibits antibacterial properties.
Uniqueness
[4,5-Dimethyl-2-(trifluoromethyl)furan-3-yl]methanol is unique due to the presence of both methyl and trifluoromethyl groups on the furan ring. This combination of substituents can enhance the compound’s chemical stability, biological activity, and potential for diverse applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H9F3O2 |
|---|---|
Peso molecular |
194.15 g/mol |
Nombre IUPAC |
[4,5-dimethyl-2-(trifluoromethyl)furan-3-yl]methanol |
InChI |
InChI=1S/C8H9F3O2/c1-4-5(2)13-7(6(4)3-12)8(9,10)11/h12H,3H2,1-2H3 |
Clave InChI |
PODGGCNRQOWPCS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=C1CO)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-{[1-(Iodomethyl)cyclohexyl]oxy}oxetane](/img/structure/B13304754.png)
![2-{[1-(3,5-Difluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13304762.png)

![({2-Methoxybicyclo[2.2.1]heptan-2-yl}methyl)(methyl)amine](/img/structure/B13304765.png)

![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13304788.png)

![(2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine](/img/structure/B13304805.png)

![5-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13304823.png)
![2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole](/img/structure/B13304832.png)
